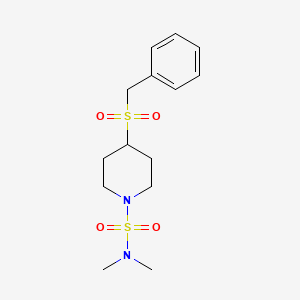

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-15(2)22(19,20)16-10-8-14(9-11-16)21(17,18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFIVYQHIGRIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including derivatives like 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, are known for their antibacterial properties. Research has shown that sulfonamide compounds can inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. A study demonstrated that specific sulfonamide derivatives exhibited significant antibacterial activity against various pathogens, highlighting their potential as new bactericides targeting both bacterial cell membranes and metabolic pathways .

Key Findings:

- Efficacy: Compounds showed curative and protective activities of 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL.

- Mechanism: Targeting dihydropteroate synthase provides a dual-action mechanism against bacterial infections.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV-1. Novel sulfonamide derivatives have been designed to inhibit reverse transcriptase, a crucial enzyme in the HIV replication cycle. For instance, a recent study reported the synthesis of sulfonamide-substituted compounds that demonstrated significant inhibitory activities against HIV-1 strains with low cytotoxicity .

Case Study:

- Compound R10L4: Exhibited an EC50 value of 0.007 μmol/L against wild-type HIV-1, significantly outperforming existing treatments like Nevirapine and Etravirine.

- Selectivity Index: The selectivity index was notably high, indicating reduced cytotoxicity compared to traditional antiretroviral drugs.

Neuroprotective Effects

Research has indicated that certain sulfonamide derivatives may possess neuroprotective properties. A series of hybrid compounds combining aryl-sulfonamide functions with piperidine moieties have been synthesized to evaluate their effects on neurodegenerative diseases . These compounds showed promise in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s disease.

Data Summary:

| Compound | Inhibition of Aβ Aggregation | Cell Viability (µM) |

|---|---|---|

| Compound 6 | Significant | 40 |

| Compound 7 | Moderate | 15 |

| Compound 8 | High | 30 |

Cancer Treatment Potential

Emerging studies suggest that sulfonamide derivatives could be effective in cancer therapy by inhibiting specific kinases involved in tumor growth. For example, compounds targeting Polo-like kinase 4 (PLK4) have shown potential in reducing cell proliferation in cancer models .

Research Insights:

- Mechanism: Inhibition of PLK4 leads to cell cycle arrest and reduced tumor growth.

- In Vivo Studies: Further investigations are required to validate these findings in clinical settings.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of sulfonamide derivatives is crucial for optimizing their pharmacological profiles. Studies have explored various substitutions on the benzene ring and piperidine moiety to enhance efficacy and reduce toxicity .

Notable Observations:

- Para-substituted benzene derivatives generally exhibited higher antiviral activity compared to ortho or meta substitutions.

- The introduction of specific functional groups significantly influenced both potency and selectivity.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 14)

- Structure : Features a 4,4-dimethylpiperidine sulfonamide linked to a nitrofuran-carboxamide.

- The dimethylpiperidine moiety is similar to the target compound, but the absence of a benzylsulfonyl group reduces lipophilicity.

- Activity : Acts as a selective apoptotic CHOP pathway activator with an 81% synthesis yield, suggesting efficient synthetic routes for dimethylpiperidine sulfonamides .

b) (2E)-1-[4-(Benzylsulfonyl)phenyl]-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

- Structure : A chalcone derivative with a benzylsulfonyl group and dimethoxyphenyl substituents.

- Key Differences :

- The chalcone backbone introduces α,β-unsaturated ketone functionality, enabling Michael addition reactions absent in the target compound.

- The benzylsulfonyl group is retained, but the piperidine ring is replaced with a chalcone, altering pharmacokinetics.

- Activity : Demonstrates antimalarial properties, highlighting the benzylsulfonyl group’s role in bioactivity .

c) N,4-Dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide

- Structure : Contains a piperidine carbonyl group attached to a sulfonamide-substituted phenyl ring.

- Lacks the benzylsulfonyl group, reducing steric bulk and lipophilicity.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties

*LogP: Predicted octanol-water partition coefficient.

Key Observations:

- Lipophilicity : The target compound’s benzylsulfonyl group increases LogP (~2.8) compared to Compound 14 (~1.5), suggesting better membrane penetration but lower aqueous solubility.

- Synthetic Feasibility : High yields in related compounds (e.g., 81% for Compound 14 ) indicate that steric hindrance from dimethylpiperidine groups is manageable.

Biological Activity

4-(Benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is an organic compound classified as a sulfonamide, known for its significant biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and antimicrobial agent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for bacterial folate synthesis. Notably, it targets dihydropteroate synthase , an enzyme essential for the biosynthesis of folic acid in bacteria. By mimicking the substrate p-aminobenzoic acid, this compound competes for the active site of the enzyme, thus preventing normal substrate binding and inhibiting bacterial growth and replication.

Biochemical Pathways

The inhibition of dihydropteroate synthase leads to a disruption in the folate biosynthesis pathway, resulting in decreased levels of dihydrofolic acid. This depletion subsequently hinders the synthesis of nucleotides and amino acids necessary for DNA replication.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability, with effective absorption and distribution throughout the body. Metabolism primarily occurs in the liver, where it is converted into inactive metabolites that are excreted via the kidneys.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives similar to this compound. For instance, a study evaluated various sulfonamide compounds for their anti-HIV activity, revealing significant inhibitory effects on HIV reverse transcriptase . While this specific compound was not tested directly in that study, it highlights the potential for similar sulfonamides to exhibit antiviral properties.

Another study investigated a series of sulfonamide derivatives for their antibacterial efficacy and cytotoxicity profiles. The results indicated that modifications to the sulfonamide group could enhance antibacterial activity while reducing cytotoxic effects on human cells .

Table 2: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Antibacterial Activity (MIC) | Cytotoxicity (CC50) |

|---|---|---|

| R10L4 | 0.007 µmol/L | 216.51 µmol/L |

| IAS-0 | 0.005 µmol/L | 5.52 µmol/L |

| R9L4 | 0.0075 µmol/L | 113.34 µmol/L |

Q & A

Q. How can researchers validate conflicting bioactivity data across studies?

- Methodology : Replicate assays under standardized conditions (e.g., ATP levels in cell viability assays). Cross-reference with orthogonal methods:

- SPR spectroscopy confirms binding affinity (KD) if IC50 values vary.

- Microscopy (e.g., SEM) assesses morphological changes in bacterial cells to corroborate MIC results .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.45–7.32 (m, 5H, Ar-H), δ 3.12 (s, 6H, N(CH3)2) | |

| ¹³C NMR | δ 134.2 (C-SO2), δ 52.1 (piperidine C) | |

| HRMS | [M+H]+: 385.1245 (calc. 385.1251) |

Table 2 : Optimized Reaction Conditions for Sulfonylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents decomposition |

| Solvent | Anhydrous DCM | Enhances solubility |

| Base | Triethylamine (2.5 eq) | Neutralizes HCl byproduct |

| Reaction Time | 12–16 hours | Completes sulfamoylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.